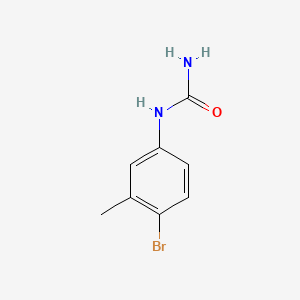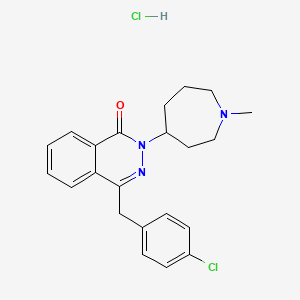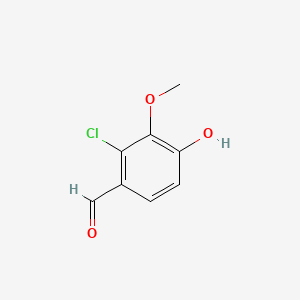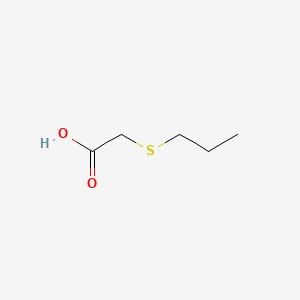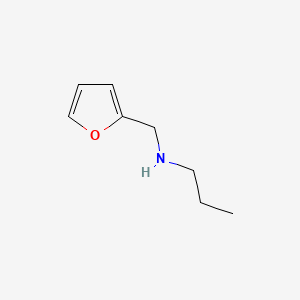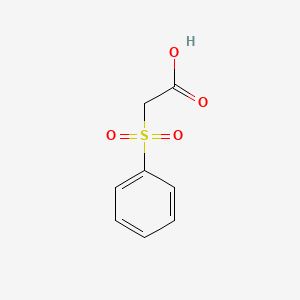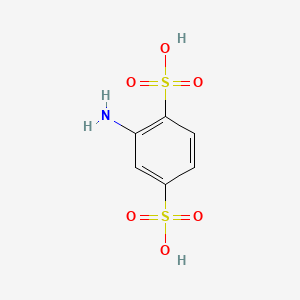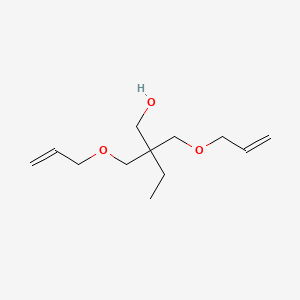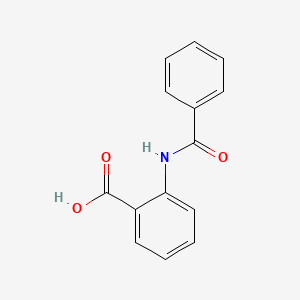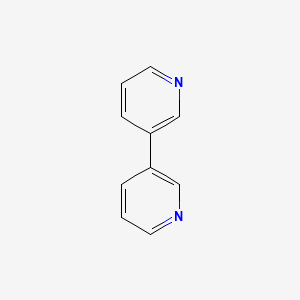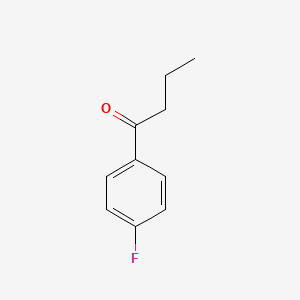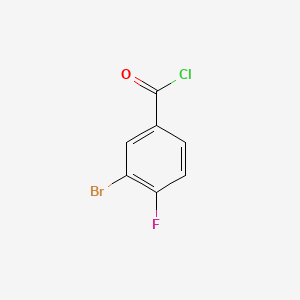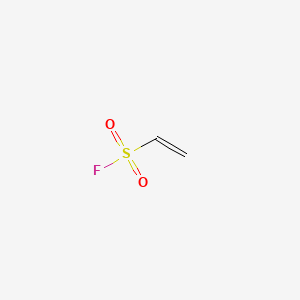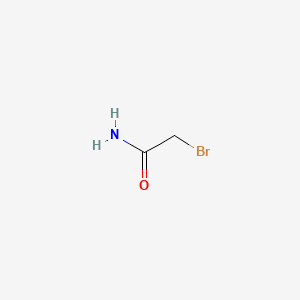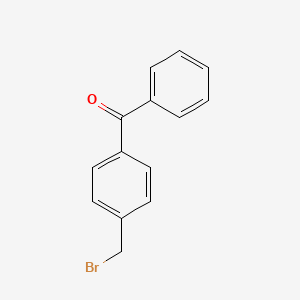
4-(Bromomethyl)benzophenone
Overview
Description
4-(Bromomethyl)benzophenone (4-BMBP) is an organic compound with the chemical formula C13H10BrO. It is a colorless, crystalline solid that is soluble in organic solvents. 4-BMBP is used in the synthesis of a variety of organic compounds, and is also used as a photoinitiator in polymerization reactions. 4-BMBP is known to have a variety of biochemical and physiological effects, and has been studied extensively in recent years.
Scientific Research Applications
Synthesis and Chemical Applications
4-(Bromomethyl)benzophenone has been utilized in various chemical syntheses and applications. It is employed in the preparation of photoinitiators, specifically tetraalkylammonium salts, which are used for acrylate polymerization. This chemical also finds use in the preparation of photo-cleavable protein cross-linking agents. In the realm of organic chemistry, it has been instrumental in synthesizing oligothiophenes, which have applications in nonlinear optics and electrochemistry. Furthermore, this compound is a key precursor in the preparation of organometallic complexes, especially those involving ruthenium, which exhibit modified redox properties and increased solubility in organic solvents compared to their unsubstituted analogs (Sibi, 2000).
Derivative Synthesis
The novel benzophenone derivative 4‐[(2‐aminoethoxy)methyl]benzophenone has been synthesized from 4‐(bromomethyl)benzophenone. This process showcases the versatility of this compound as a starting material for creating various benzophenone derivatives with potential applications in different fields (Tang, Zhu, & Luo, 2006).
Conversion into Naphthalene Derivatives
In a unique application, this compound, prepared via the bromination of 2-methylbenzophenone, has been converted into various naphthalene derivatives. This transformation involves a mechanism where 1-phenylisobenzofuran is generated and then undergoes cycloaddition, followed by aromatization to yield the naphthalene derivatives. Such reactions demonstrate the potential of this compound in creating complex aromatic compounds (Faragher & Gilchrist, 1976).
Synthesis of Novel Compounds
This compound has been used in the synthesis of unique compounds such as 4-Benzoyl-N-dodecyl-N,N-dimethyl benzenemethanammonium bromide, highlighting its role as a versatile reagent in the creation of novel chemical entities. Such synthesized compounds could have potential applications in various industrial and research sectors (Xu Wei-jian, 2008).
Mechanism of Action
Target of Action
It is known to be used in the preparation of photoinitiators , suggesting that it may interact with light-sensitive proteins or molecules.
Mode of Action
It is known that benzophenones can undergo a photochemical reaction involving the carbonyl group . This suggests that 4-(Bromomethyl)benzophenone may also undergo similar reactions when exposed to light, leading to changes in its targets.
Pharmacokinetics
Its molecular weight of 27514 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is used in protein micropatterning , which allows proteins to be precisely deposited onto a substrate. This suggests that it may have effects on protein localization and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure may trigger its photochemical reactions . Additionally, benzophenones have been identified as emerging contaminants in the environment , suggesting that they can persist and potentially exert effects in various environmental contexts.
properties
IUPAC Name |
[4-(bromomethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYULULVJWLRDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186424 | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32752-54-8 | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32752-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(BROMOMETHYL)BENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23H9ZH86Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-(Bromomethyl)benzophenone in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. Its primary use stems from its reactivity as an alkylating agent. The bromine atom, being a good leaving group, allows for nucleophilic substitution reactions with various nucleophiles. This characteristic makes it particularly useful in synthesizing:
- Photoinitiators: It acts as a precursor for several photoinitiators used in acrylate polymerization [, ]. These photoinitiators, often quaternary ammonium salts, generate reactive species upon UV irradiation, initiating the polymerization process.
- Photocleavable cross-linking agents: It serves as a starting material for synthesizing photocleavable protein cross-linking agents [].
- UV-absorbers: Researchers have explored its utility in creating novel water-soluble UV-absorbers [].
- Organometallic complexes: Derivatives of this compound, specifically bipyridines, find application in synthesizing organometallic complexes []. These complexes exhibit interesting electrochemical properties and have potential use in materials science.
Q2: What is the structural characterization of this compound?
A2: this compound is an aromatic ketone with a bromomethyl substituent.
- Spectroscopic Data:
- 1H NMR: Characterized by distinct peaks corresponding to the aromatic protons and the methylene protons adjacent to the bromine atom [, ].
- 13C NMR: Provides information about the carbon framework of the molecule [].
- IR: Exhibits characteristic absorption bands for the carbonyl group and aromatic ring vibrations [, ].
Q3: How does the structure of this compound influence its reactivity?
A3: The key to the reactivity of this compound lies in its bromomethyl group.
Q4: Are there alternative synthetic routes for producing this compound?
A4: Yes, while commercially available, this compound can be synthesized from readily available starting materials:
- Bromination of 4-Methylbenzophenone: This reaction typically involves reacting 4-methylbenzophenone with bromine in a suitable solvent like carbon tetrachloride []. Optimization of reaction conditions, such as temperature and reaction time, is crucial to achieving a high yield and purity.
Q5: How is this compound incorporated into polymeric structures?
A5: Researchers have successfully incorporated this compound into polymeric structures to create water-soluble photoinitiators [].
Q6: What are the environmental concerns regarding this compound, and are there any mitigation strategies?
A6: While specific data on the environmental impact of this compound might be limited, it's crucial to consider potential concerns associated with halogenated organic compounds.
Q7: What analytical techniques are commonly employed for characterizing and quantifying this compound?
A7: Several analytical techniques are crucial for the characterization and quantification of this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are indispensable tools for structural elucidation, providing information about the proton and carbon environments within the molecule [, ].
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, such as the carbonyl group and aromatic ring vibrations [, ].
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound [].
- Elemental Analysis (EA): EA determines the percentage composition of elements, confirming the purity and empirical formula [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

